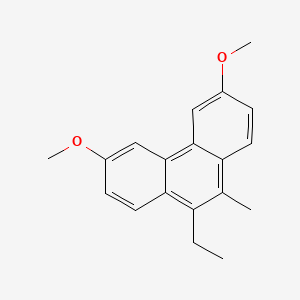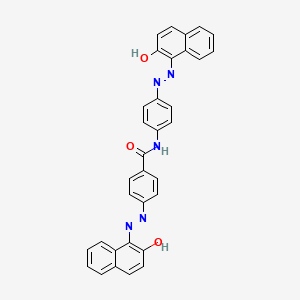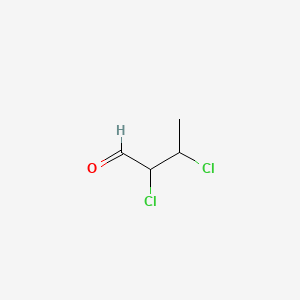![molecular formula C13H17NO4 B13803829 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a furan ring, a cyclohexane ring, and carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source and a Pd(II) catalyst.
Amidation Reaction: The furan ring is then subjected to an amidation reaction with cyclohexane-1-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under acidic or basic conditions.
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-Methylfuran-3-carbonyl)amino]-3-phenylurea: Shares the furan ring and amide functional group but differs in the presence of a phenylurea moiety.
1-[(2-Methylfuran-3-carbonyl)amino]phenylpyrazole-3-carboxylic acid: Contains a pyrazole ring in addition to the furan ring.
Uniqueness: 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the combination of its furan and cyclohexane rings, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[(2-methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-10(5-8-18-9)11(15)14-13(12(16)17)6-3-2-4-7-13/h5,8H,2-4,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
QPOYPSUBVQATGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
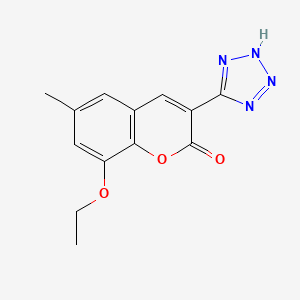

![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
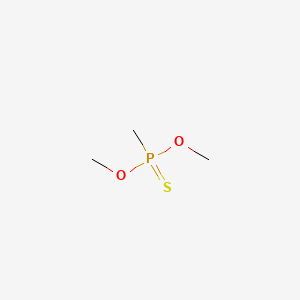
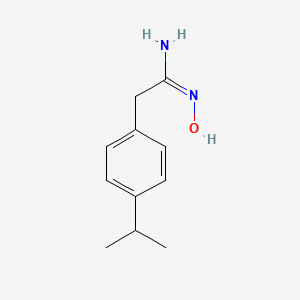
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
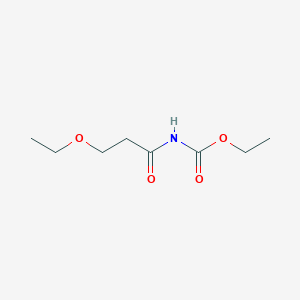
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
